(E)-2-(3-(thiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
(E)-2-(3-(thiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring, an acrylamide group, and a cycloheptathiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(thiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting from a suitable precursor, such as 2-bromothiophene, the thiophene ring can be constructed through a series of reactions including halogenation and subsequent cyclization.
Acrylamide Group Introduction: The acrylamide group can be introduced via a Michael addition reaction, where an acrylamide derivative reacts with a nucleophile.
Cycloheptathiophene Core Construction: The cycloheptathiophene core can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Final Coupling: The final step involves coupling the thiophene-acrylamide intermediate with the cycloheptathiophene core under conditions that promote the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-(thiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the acrylamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (E)-2-(3-(thiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In industrial applications, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its incorporation into polymers or other materials could enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (E)-2-(3-(thiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide likely involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate signaling pathways, leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene or 2-bromothiophene share the thiophene ring structure.
Acrylamide Derivatives: Compounds such as N,N-dimethylacrylamide or N-isopropylacrylamide have similar acrylamide groups.
Cycloheptathiophene Derivatives: Compounds like 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene share the cycloheptathiophene core.
Uniqueness
What sets (E)-2-(3-(thiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide apart is the combination of these three distinct structural motifs in a single molecule. This unique structure may confer specific properties that are not observed in simpler analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c18-16(21)15-12-6-2-1-3-7-13(12)23-17(15)19-14(20)9-8-11-5-4-10-22-11/h4-5,8-10H,1-3,6-7H2,(H2,18,21)(H,19,20)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGCRMQBNRYZQP-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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